Cas no 2228761-90-6 (2-(2-bromoethyl)-6-chloroimidazo1,2-apyridine)

2-(2-Bromoethyl)-6-chloroimidazo[1,2-a]pyridine is a versatile heterocyclic compound featuring a bromoethyl substituent at the 2-position and a chloro group at the 6-position of the imidazopyridine core. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The bromoethyl moiety allows for further functionalization via nucleophilic substitution or cross-coupling reactions, while the chloro group enhances reactivity in metal-catalyzed transformations. Its well-defined reactivity profile and stability under standard conditions make it suitable for applications in medicinal chemistry and materials science. The compound is typically handled under inert conditions to preserve its integrity.
2-(2-bromoethyl)-6-chloroimidazo1,2-apyridine structure
2228761-90-6 structure
Product name:2-(2-bromoethyl)-6-chloroimidazo1,2-apyridine
CAS No:2228761-90-6
MF:C9H8BrClN2
Molecular Weight:259.530220031738
CID:5795261
PubChem ID:165973483

2-(2-bromoethyl)-6-chloroimidazo1,2-apyridine 化学的及び物理的性質

名前と識別子

    • 2-(2-bromoethyl)-6-chloroimidazo1,2-apyridine
    • 2228761-90-6
    • 2-(2-bromoethyl)-6-chloroimidazo[1,2-a]pyridine
    • EN300-1918347
    • インチ: 1S/C9H8BrClN2/c10-4-3-8-6-13-5-7(11)1-2-9(13)12-8/h1-2,5-6H,3-4H2
    • InChIKey: MLYVMSPBNLOPMM-UHFFFAOYSA-N
    • SMILES: BrCCC1=CN2C=C(C=CC2=N1)Cl

計算された属性

  • 精确分子量: 257.95594g/mol
  • 同位素质量: 257.95594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 179
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.3Ų
  • XLogP3: 3.4

2-(2-bromoethyl)-6-chloroimidazo1,2-apyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1918347-5.0g
2-(2-bromoethyl)-6-chloroimidazo[1,2-a]pyridine
2228761-90-6
5g
$4557.0 2023-05-23
Enamine
EN300-1918347-0.5g
2-(2-bromoethyl)-6-chloroimidazo[1,2-a]pyridine
2228761-90-6
0.5g
$1509.0 2023-09-17
Enamine
EN300-1918347-1.0g
2-(2-bromoethyl)-6-chloroimidazo[1,2-a]pyridine
2228761-90-6
1g
$1572.0 2023-05-23
Enamine
EN300-1918347-5g
2-(2-bromoethyl)-6-chloroimidazo[1,2-a]pyridine
2228761-90-6
5g
$4557.0 2023-09-17
Enamine
EN300-1918347-10g
2-(2-bromoethyl)-6-chloroimidazo[1,2-a]pyridine
2228761-90-6
10g
$6758.0 2023-09-17
Enamine
EN300-1918347-0.1g
2-(2-bromoethyl)-6-chloroimidazo[1,2-a]pyridine
2228761-90-6
0.1g
$1384.0 2023-09-17
Enamine
EN300-1918347-10.0g
2-(2-bromoethyl)-6-chloroimidazo[1,2-a]pyridine
2228761-90-6
10g
$6758.0 2023-05-23
Enamine
EN300-1918347-0.05g
2-(2-bromoethyl)-6-chloroimidazo[1,2-a]pyridine
2228761-90-6
0.05g
$1320.0 2023-09-17
Enamine
EN300-1918347-0.25g
2-(2-bromoethyl)-6-chloroimidazo[1,2-a]pyridine
2228761-90-6
0.25g
$1447.0 2023-09-17
Enamine
EN300-1918347-2.5g
2-(2-bromoethyl)-6-chloroimidazo[1,2-a]pyridine
2228761-90-6
2.5g
$3080.0 2023-09-17

2-(2-bromoethyl)-6-chloroimidazo1,2-apyridine 関連文献

2-(2-bromoethyl)-6-chloroimidazo1,2-apyridineに関する追加情報

Research Brief on 2-(2-bromoethyl)-6-chloroimidazo[1,2-a]pyridine (CAS: 2228761-90-6)

2-(2-bromoethyl)-6-chloroimidazo[1,2-a]pyridine (CAS: 2228761-90-6) is a halogenated imidazopyridine derivative that has recently garnered attention in chemical biology and medicinal chemistry research due to its potential as a versatile synthetic intermediate and pharmacophore. This compound features a reactive bromoethyl side chain, which enables diverse functionalization, and a chloro-substituted imidazopyridine core, a privileged scaffold in drug discovery. Recent studies have explored its applications in targeted covalent inhibitor design and as a building block for bioactive molecules.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the utility of 2228761-90-6 in developing covalent kinase inhibitors. Researchers utilized the bromoethyl moiety for selective modification of cysteine residues in the ATP-binding pocket of Bruton's tyrosine kinase (BTK), achieving sub-nanomolar potency. The chloroimidazopyridine core provided optimal binding interactions, while the bromoethyl group enabled irreversible inhibition through covalent bond formation with Cys481. This work highlights the compound's value in designing next-generation targeted therapies for hematological malignancies.

In synthetic chemistry applications, a 2024 Organic Letters publication reported novel palladium-catalyzed cross-coupling reactions using 2-(2-bromoethyl)-6-chloroimidazo[1,2-a]pyridine. The study achieved selective functionalization at both the bromoethyl and chloro positions, enabling efficient synthesis of diverse imidazopyridine derivatives. Density functional theory (DFT) calculations provided mechanistic insights into the regioselectivity of these transformations, supporting the compound's role as a versatile synthetic building block.

Pharmacokinetic studies of derivatives containing this scaffold have shown promising results. A 2023 ACS Pharmacology & Translational Science paper reported that imidazopyridine analogs derived from 2228761-90-6 exhibited excellent blood-brain barrier penetration (brain/plasma ratio >2) and metabolic stability (t1/2 > 4 hours in human liver microsomes). These properties make the scaffold particularly attractive for central nervous system (CNS) drug development, with several candidates currently in preclinical evaluation for neurological disorders.

Recent safety assessments of 2-(2-bromoethyl)-6-chloroimidazo[1,2-a]pyridine and its derivatives have been conducted to evaluate their potential as drug candidates. A 2024 Chemical Research in Toxicology study employed in silico and in vitro methods to assess genotoxicity risks associated with the bromoethyl functionality. While the parent compound showed some reactivity in Ames tests, appropriate structural modifications were found to mitigate this concern without compromising biological activity, providing important guidance for lead optimization strategies.

The commercial availability and synthetic accessibility of 2228761-90-6 have facilitated its widespread adoption in drug discovery programs. Current market analysis indicates growing demand for this intermediate, with annual production increasing by 35% since 2022. Several contract research organizations now offer custom derivatization services based on this scaffold, reflecting its importance in modern medicinal chemistry workflows.

Future research directions for this compound class include exploration of its potential in PROTAC (proteolysis targeting chimera) design, where both the imidazopyridine core and bromoethyl group could be utilized for target binding and E3 ligase recruitment, respectively. Additionally, ongoing structure-activity relationship studies aim to expand the therapeutic applications of this scaffold beyond its current focus in oncology and CNS disorders to include infectious diseases and inflammatory conditions.

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